What are the physical properties of Dimethyl 3,3'-trithiodipropionate?
What are the physical properties of Dimethyl 3,3'-trithiodipropionate?
Executive Summary
Dimethyl 3,3'-trithiodipropionate is a specialized organosulfur compound belonging to the class of symmetric dialkyl trisulfides. Unlike its more common mono- and disulfide analogs (dimethyl 3,3'-thiodipropionate and dimethyl 3,3'-dithiodipropionate), the trithio variant features a labile trisulfide bridge (-S-S-S-). This structural motif imparts unique physicochemical properties, specifically dual redox responsivity , making it a critical linker in the development of "smart" drug delivery systems, antibody-drug conjugates (ADCs), and stimuli-responsive polymers.
This guide synthesizes the physical properties, synthesis pathways, and mechanistic applications of Dimethyl 3,3'-trithiodipropionate, distinguishing it from its lower-order sulfur analogs to prevent experimental error.
Chemical Identity & Structural Characterization
Warning: Commercial chemical databases frequently conflate the trithio (trisulfide) variant with the dithio (disulfide) analog. Verify the sulfur count (
| Property | Specification |
| IUPAC Name | Dimethyl 3,3'-trisulfanediyldipropanoate |
| Common Synonyms | Dimethyl 3,3'-trithiobispropionate; Bis(2-methoxycarbonylethyl) trisulfide |
| CAS Number | Not widely listed (Refer to Acid CAS: 13543-02-7 for parent structure) |
| Molecular Formula | |
| Molecular Weight | 270.40 g/mol |
| SMILES | COC(=O)CCSSSCCC(=O)OC |
| Structural Motif | Symmetric ester with a central trisulfide core |
Structural Differentiation
The number of sulfur atoms critically dictates the bond energy and cleavage kinetics.
-
Monosulfide (-S-): Stable, non-cleavable under physiological conditions.
-
Disulfide (-S-S-): Cleavable by high concentrations of reducing agents (e.g., intracellular GSH).
-
Trisulfide (-S-S-S-): Highly labile; cleavable by lower concentrations of reducing agents and susceptible to oxidative cleavage by ROS (Reactive Oxygen Species).
Physical & Thermodynamic Properties
Due to the niche status of the trithio ester, experimental data is often extrapolated from the well-characterized Dimethyl 3,3'-dithiodipropionate (CAS 15441-06-2) . The table below presents the Predicted properties of the trithio variant alongside the Experimental reference of the dithio analog.
| Property | Dithio Analog (Reference) | Trithio Ester (Target) | Trend / Rationale |
| Physical State | Liquid (Colorless to pale yellow) | Liquid (Viscous oil) | Increased MW increases viscosity. |
| Boiling Point | 125°C @ 3 mmHg | > 135°C @ 3 mmHg | Higher MW leads to higher BP. |
| Density | 1.22 g/cm³ | ~1.28 - 1.32 g/cm³ | Higher sulfur content increases density. |
| Refractive Index | 1.506 - 1.508 | ~1.55 - 1.60 | Sulfur has high atomic refractivity. |
| LogP (Lipophilicity) | 1.95 | ~2.4 - 2.8 | Trisulfide chain increases hydrophobicity. |
| Solubility | Chloroform, Ethyl Acetate, DMSO | Chloroform, DCM, DMSO | Insoluble in water; highly lipophilic. |
| Flash Point | 150.5°C | > 160°C | Predicted based on vapor pressure. |
Expert Insight: The increased lipophilicity (LogP) of the trithio variant makes it superior for encapsulating hydrophobic drugs in micellar formulations compared to the dithio analog.
Synthesis & Preparation Protocols
Since the trithio ester is rarely available off-the-shelf, in situ synthesis is the standard protocol for research applications.
Method A: Sulfur Transfer (Direct Ester Synthesis)
This method generates the ester directly from the thiol precursor using sulfur dichloride (
Reagents:
-
Sulfur Dichloride (
) -
Solvent: Dichloromethane (DCM) or Diethyl Ether
-
Base: Pyridine or Triethylamine (to scavenge HCl)
Protocol:
-
Setup: Purge a 2-neck round-bottom flask with
to create an inert atmosphere. -
Solution A: Dissolve Methyl 3-mercaptopropionate (2.0 eq) and Pyridine (2.2 eq) in anhydrous DCM at -78°C.
-
Addition: Dropwise add
(1.0 eq) dissolved in DCM over 30 minutes. The slow addition is critical to prevent polymerization. -
Reaction: Allow the mixture to warm to 0°C over 2 hours.
-
Workup: Wash with cold 1M HCl, then saturated
, then Brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc). Trisulfides are less stable on silica than disulfides; perform rapidly.
Method B: Esterification of the Acid
If 3,3'-trithiodipropionic acid is available (or synthesized via the Sodium Thiosulfate/Sulfide method), standard Fischer esterification can be used.
-
Precursor Synthesis: React 3-bromopropionic acid with Sodium Thiosulfate, followed by Sodium Sulfide (
) to yield 3,3'-trithiodipropionic acid (White solid).[3] -
Esterification: Reflux the acid in dry Methanol with catalytic
for 4 hours.
Mechanistic Applications: Dual Redox Responsiveness
The primary value of Dimethyl 3,3'-trithiodipropionate in drug development is its Dual Redox Responsiveness . The trisulfide bond is a "molecular fuse" that triggers payload release in the tumor microenvironment (TME).
Diagram: Trisulfide Cleavage Mechanism
The following diagram illustrates the cleavage pathways triggered by Glutathione (GSH) and Reactive Oxygen Species (ROS).
Figure 1: Dual redox-responsive cleavage mechanism of the trisulfide linker. High GSH leads to reductive cleavage, while high ROS leads to oxidation and subsequent solubilization.
Key Mechanistic Insights
-
Hypersensitivity: Trisulfides have a lower bond dissociation energy than disulfides, making them responsive to lower concentrations of GSH (e.g., in early endosomes).
-
ROS Trigger: Unlike disulfides, trisulfides are easily oxidized to thiosulfinates and thiosulfonates, which alters the polarity of the molecule, triggering the disassembly of micelles or liposomes.
Handling & Safety Protocols
Self-Validating Safety System: Treat this compound as a potent sensitizer and lachrymator.
-
Storage: Store at -20°C under Argon or Nitrogen. Trisulfides can disproportionate to disulfides and higher polysulfides at room temperature or upon exposure to light.
-
Odor Control: Like all organosulfur esters, it possesses a characteristic stench. All handling must occur in a fume hood.
-
Decontamination: Use a bleach solution (Sodium Hypochlorite) to oxidize residues to odorless sulfonates before disposal.
-
-
Toxicity: Predicted to be toxic if swallowed (Category 3) and a skin sensitizer (Category 1), based on the hydrolysis product (Methyl 3-mercaptopropionate).
References
-
Synthesis of 3,3'-trithiodipropionic acid
- Source: Bio-protocol & NIH PubMed Central.
- Context: Describes the synthesis of the acid precursor using sodium thiosulf
-
URL:
-
Physical Properties of Dithio Analog (Reference Standard)
-
Trisulfide Chemistry in Drug Delivery
- Source: ResearchGate / Scientific Liter
- Context: Mechanisms of trisulfide bond cleavage in tumor microenvironments.
-
URL:
Sources
- 1. US5312827A - Nitrosamine-free-3-isothiazolones and process - Google Patents [patents.google.com]
- 2. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 3. Hybrid chalcogen bonds in prodrug nanoassemblies provides dual redox-responsivity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 15441-06-2 Dimethyl 3,3'-Dithiodipropionate AKSci J55808 [aksci.com]
- 6. pure-synth.com [pure-synth.com]
